N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, an isoxazole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the isoxazole ring, which can be achieved through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiophene ring can be synthesized separately and then coupled with the isoxazole derivative through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize yield. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the isoxazole ring can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This can lead to the disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole ring structure but lacks the thiophene and amide groups.
Thiophene-3-carboxamide: Contains the thiophene ring and amide group but lacks the isoxazole ring.
Uniqueness
N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide is unique due to the combination of the isoxazole and thiophene rings, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler compounds.
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-15(13(2)25-22-12)7-8-18(23)20-16-5-3-4-6-17(16)21-19(24)14-9-10-26-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHGCWPDCAIJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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